molecular formula C17H29ClN2O B4404837 1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride

1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Cat. No. B4404837
M. Wt: 312.9 g/mol
InChI Key: RMGOOSLEHIKISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the 5-HT1A receptor and has been shown to have anxiolytic and antidepressant effects.

Mechanism of Action

The mechanism of action of 1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride is not fully understood. However, it is known to be a selective agonist of the 5-HT1A receptor. This receptor is involved in the regulation of anxiety, depression, and pain. Activation of the 5-HT1A receptor by this compound leads to the release of neurotransmitters such as serotonin, which are involved in the regulation of mood and pain.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have analgesic effects and reduce drug-seeking behavior in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the effects of activation of this receptor specifically, without interference from other receptors. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results from lab experiments.

Future Directions

For research include further studies on its mechanism of action, as well as clinical trials to determine its safety and efficacy in humans. Additionally, it may be useful to study the potential use of this compound in combination with other drugs for the treatment of various conditions.

Scientific Research Applications

1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic effects. Additionally, it has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-17(2,3)15-6-5-7-16(14-15)20-13-12-19-10-8-18(4)9-11-19;/h5-7,14H,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGOOSLEHIKISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.